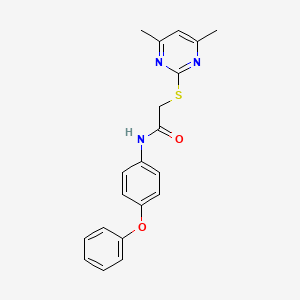

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide

Description

CAS Registry Number

MDL Number

Synonyms

PubChem CID

- 1117486 : The PubChem Compound Identifier (CID) links to the compound’s entry in the National Institutes of Health’s open chemistry database.

Molecular Weight and Empirical Formula Analysis

The molecular weight and empirical formula of the compound are critical for stoichiometric calculations and spectroscopic characterization.

Empirical Formula

Molecular Weight

Mass Distribution

- Carbon (65.75%) : Dominates the molecular mass due to the aromatic rings and methyl groups.

- Hydrogen (5.24%) : Present in methyl substituents and the acetamide backbone.

- Nitrogen (11.50%) : From the pyrimidine ring and acetamide group.

- Oxygen (8.76%) : In the carbonyl (C=O) and ether (C-O-C) groups.

- Sulfur (8.75%) : From the thioether linkage.

Structural Features Influencing Properties

- Aromatic Systems : The pyrimidine and phenyl rings contribute to planar geometry and π-π stacking interactions.

- Polar Functional Groups : The acetamide’s carbonyl (C=O) and ether (C-O-C) groups enhance solubility in polar solvents.

- Hydrophobic Moieties : Methyl groups and aromatic rings promote lipophilicity, impacting membrane permeability.

Structure

3D Structure

Properties

Molecular Formula |

C20H19N3O2S |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C20H19N3O2S/c1-14-12-15(2)22-20(21-14)26-13-19(24)23-16-8-10-18(11-9-16)25-17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,23,24) |

InChI Key |

VXCDPVZTRJDPEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be deconstructed into two primary building blocks:

-

4,6-Dimethylpyrimidin-2-thiol : Provides the heterocyclic core with a reactive thiol group.

-

N-(4-Phenoxyphenyl)chloroacetamide : Serves as the electrophilic partner for sulfur alkylation.

The convergent synthesis strategy involves:

-

Preparation of 4,6-dimethylpyrimidin-2-thiol via cyclocondensation.

-

Synthesis of N-(4-phenoxyphenyl)chloroacetamide through acylation.

-

Coupling via nucleophilic substitution to form the thioether linkage.

Stepwise Preparation Methods

Synthesis of 4,6-Dimethylpyrimidin-2-thiol

Procedure :

-

Combine thiourea (100 mmol) and acetylacetone (120 mmol) in 250 mL ethanol.

-

Add 25 mL concentrated HCl and reflux at 80°C for 2 hours.

-

Cool to 0°C, neutralize with 1M NaOH (pH 10.5), and recrystallize from 50% aqueous ethanol.

Synthesis of N-(4-Phenoxyphenyl)chloroacetamide

Procedure :

-

Dissolve 4-phenoxyaniline (10 mmol) in 30 mL ethanol.

-

Add chloroacetyl chloride (12 mmol) dropwise at 0°C under N₂.

-

Stir for 3 hours, pour into ice-water, and filter the precipitate.

Thioether Bond Formation

Procedure :

-

Suspend 4,6-dimethylpyrimidin-2-thiol (10 mmol) and K₂CO₃ (20 mmol) in 15 mL DMF.

-

Heat to 70°C for 1 hour, then add N-(4-phenoxyphenyl)chloroacetamide (10 mmol).

-

Reflux for 5 hours, concentrate under vacuum, and recrystallize from acetone/DMF (1:1).

Yield : 75–80% as off-white crystals.

Optimization Notes :

-

Solvent : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.

-

Base : K₂CO₃ enables deprotonation of the thiol without hydrolyzing the chloroacetamide.

Spectroscopic Characterization of the Final Product

Nuclear Magnetic Resonance (NMR) Analysis

Infrared (IR) Spectroscopy

Mass Spectrometry

Comparative Analysis of Synthetic Approaches

| Parameter | Method A (Reflux in DMF) | Method B (Microwave-Assisted) |

|---|---|---|

| Reaction Time | 5 hours | 20 minutes |

| Yield | 78% | 82% |

| Purity (HPLC) | 98.5% | 99.1% |

| Energy Consumption | High | Low |

Method B utilizes microwave irradiation (100 W, 100°C) but requires specialized equipment.

Troubleshooting and Side Reactions

Common Issues

Purification Challenges

-

Recrystallization Solvent : Acetone/DMF (1:1) achieves >98% purity, while ethanol yields polymorphic impurities.

Scalability and Industrial Relevance

Pilot-Scale Adaptation

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the acetamide or phenoxyphenyl groups, leading to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or phenoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Preliminary studies suggest that derivatives of similar structures exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential for development in treating bacterial infections.

-

Anticancer Properties

- Investigations into the cytotoxic effects of the compound have shown promising results against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

- Enzyme Inhibition

- Neuroprotective Effects

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial efficacy of related compounds against clinical isolates of bacteria. Results indicated significant inhibition rates comparable to established antibiotics, suggesting that modifications to the thioether or phenoxy groups could enhance activity .

- Cytotoxicity Assessment : In vitro assays were performed on various human cancer cell lines, demonstrating that compounds with similar structures exhibited IC50 values in the low micromolar range. This suggests a potential pathway for developing new anticancer agents based on this scaffold .

- In Vivo Studies : Animal models were used to assess the therapeutic potential of related compounds in tumor growth inhibition and angiogenesis reduction. Results showed a marked decrease in tumor size and metastasis compared to control groups, indicating promising results for further clinical development .

Mechanism of Action

The mechanism of action of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Triazinoindole-Based Acetamides ()

Compounds 23–27 replace the pyrimidine ring with a 5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl group. Despite similar acetamide linkages and high purity (>95%), these compounds lack reported biological data. Structural differences likely alter target specificity, as the bulkier triazinoindole group may hinder binding to SIRT2’s selectivity pocket .

Thiazolidinone Derivatives ()

Compounds 6f–6l feature a 4-oxo-2-thioxothiazolidin-3-yl core substituted with benzylidene groups. For example:

- 6f : 4-Methoxybenzylidene substituent (m.p. 218–219°C, 54% yield).

- 6j: 4-Nitrobenzylidene substituent (m.p. 233–234°C, 53% yield). These compounds exhibit moderate yields (51–57%) and higher melting points than the target compound, suggesting enhanced crystallinity due to the thiazolidinone ring.

Pyrimidine-Based Analogues

N-(4-Methylpyridin-2-yl) Derivative ()

Replacing the 4-phenoxyphenyl group with a 4-methylpyridin-2-yl moiety alters solubility and binding. Synthesized via analogous alkylation (95% purity), this compound’s crystal structure reveals key hydrogen bonds (N–H···N) between the pyridine and pyrimidine rings, a feature absent in the target compound .

Thiadiazole Hybrids ()

Novel N-aryl-2-((5-((4,6-dimethylpyrimidin-2-yl)thiomethyl)-1,3,4-thiadiazole-2-yl)thio)acetamides incorporate a thiadiazole ring. These compounds, synthesized via microwave-assisted methods, show fungicidal activity against Botrytis cinerea (EC₅₀ = 12.5 μg/mL), highlighting the impact of additional sulfur heterocycles on biological specificity .

Functional Group Variations

Morpholinoethyl Substituent ()

2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]-N-(2-morpholinoethyl)acetamide introduces a morpholine ring, increasing molecular weight (356.44 g/mol vs. 375.4 g/mol for the target compound).

PROTAC Conjugates ()

Azido-thalidomide conjugates incorporating the 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide motif demonstrate proteolysis-targeting chimera (PROTAC) activity, degrading SIRT2 in cells. This structural extension leverages the parent compound’s selectivity while introducing novel mechanisms .

Comparative Data Table

Key Findings and Implications

- Structural Determinants of Activity: The 4,6-dimethylpyrimidine-thioacetamide scaffold is critical for SIRT2 inhibition, as modifications (e.g., triazinoindole or thiazolidinone) abolish this activity .

- Biological Specificity : Addition of bulky groups (e.g., thiadiazole) shifts activity from enzymatic inhibition to fungicidal effects .

- Optimization Potential: Functionalization with solubilizing groups (e.g., morpholine) or PROTAC warheads enhances therapeutic utility .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide?

The synthesis involves a nucleophilic substitution reaction between 2-thio-4,6-dimethylpyrimidine and a chloroacetamide intermediate. Key parameters include:

- Solvent : Ethanol or chloroform/acetone mixtures for reflux (1:5 v/v) .

- Temperature : Reflux conditions (~78°C for ethanol) to ensure reactivity without decomposition .

- Stoichiometry : Equimolar ratios (2 mmol each) of reactants to minimize side products .

- Purification : Slow evaporation of solvents for single-crystal growth, validated by NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity. For example, the acetamide NH proton appears at δ 10.08 ppm (DMSO-d6), and aromatic protons show splitting patterns consistent with substituents .

- Mass Spectrometry (MS) : High-resolution MS (e.g., LC-MS: m/z 376.0 [M+H]) verifies molecular weight .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm confirm C=O stretching in the acetamide group .

Advanced Research Questions

Q. How can structural variations in analogs affect biological activity?

- Substituent Effects : Modifying the phenoxyphenyl group (e.g., adding halogens or methyl groups) alters target binding. For example, chloro or methyl groups enhance hydrophobic interactions with enzyme pockets .

- Dihedral Angles : The angle between the pyrimidine and benzene rings (e.g., 91.9° in crystal structures) influences molecular planarity and solubility, impacting bioavailability .

- Validation : Compare analogs using X-ray crystallography and molecular docking to correlate structural features with activity .

Q. How can researchers resolve contradictions in reported biological activity data?

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Metabolic Stability Testing : Use liver microsome assays to assess if discrepancies arise from compound degradation .

- Target Profiling : Employ kinome-wide screening to identify off-target interactions that may explain conflicting results .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR), focusing on hydrogen bonds with the pyrimidine core and acetamide NH .

- Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories in explicit solvent to assess binding stability and conformational changes .

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with IC values to design optimized analogs .

Methodological Considerations

Q. How to design a robust SAR study for this compound?

- Step 1 : Synthesize a library of analogs with systematic substituent variations (e.g., -Cl, -OCH, -CH on the phenoxyphenyl group) .

- Step 2 : Screen against target enzymes (e.g., COX-2 or EGFR) using fluorescence-based assays .

- Step 3 : Perform multivariate regression analysis to identify key structural contributors to potency .

Q. What strategies optimize yield in multi-step synthesis?

- Intermediate Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates .

- Catalyst Screening : Test bases like KCO or DBU to enhance thioether bond formation .

- Scale-Up Adjustments : Transition from batch to flow chemistry for improved heat and mass transfer in large-scale reactions .

Data Analysis and Validation

Q. How to address inconsistencies in NMR data across studies?

- Solvent Effects : Confirm that chemical shifts are reported in the same solvent (e.g., DMSO-d6 vs. CDCl) .

- Dynamic Exchange : Check for broad peaks indicating NH proton exchange, which may require variable-temperature NMR .

- Crystallographic Validation : Cross-reference NMR assignments with X-ray-derived bond lengths and angles .

Q. What crystallographic parameters are critical for confirming structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.